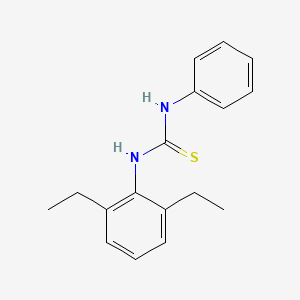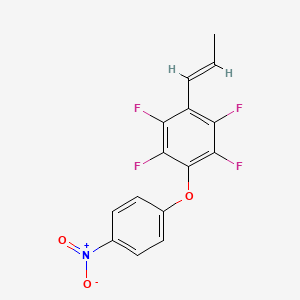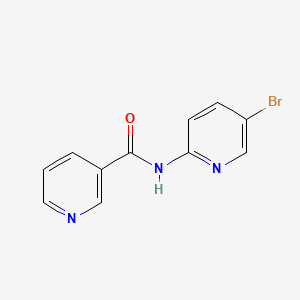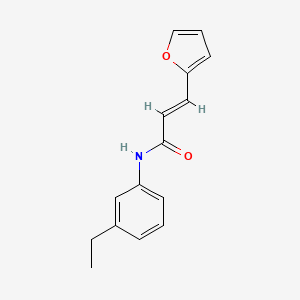![molecular formula C19H19N3O3 B5708124 3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, commonly known as NPPB, is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique properties and various applications.
作用機序
NPPB inhibits ion channels and transporters by binding to specific sites on their surface and blocking their function. It has been shown to bind to the extracellular surface of chloride channels and potassium channels, preventing the movement of ions across the membrane. NPPB has also been shown to bind to the intracellular surface of sodium-calcium exchangers, preventing the exchange of sodium and calcium ions.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. NPPB has also been shown to reduce the severity of inflammation and to improve the function of the cardiovascular system. Additionally, NPPB has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
NPPB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various ion channels and transporters, making it a valuable tool for studying their function. Additionally, NPPB is readily available and relatively inexpensive. However, NPPB has some limitations as well. It has been shown to have off-target effects on some ion channels and transporters, which can complicate the interpretation of results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of NPPB in scientific research. One area of interest is the development of more specific inhibitors of ion channels and transporters. Additionally, NPPB could be used in combination with other drugs to enhance their efficacy or to reduce their side effects. Furthermore, NPPB could be used in the development of new therapies for various diseases, including cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and various applications. It is a potent and specific inhibitor of various ion channels and transporters and has been shown to have various biochemical and physiological effects. While NPPB has some limitations, it has several advantages as well. There are several future directions for the use of NPPB in scientific research, including the development of more specific inhibitors and the use of NPPB in combination with other drugs.
合成法
NPPB can be synthesized by the reaction of 3-nitrophenylacrylic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields NPPB as a yellow solid with a melting point of 132-134°C.
科学的研究の応用
NPPB has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, calcium-activated potassium channels, and sodium-calcium exchangers. NPPB has also been used as a tool to study the mechanism of action of various drugs and to investigate the role of ion channels and transporters in physiological processes.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-10-15-6-5-7-16(14-15)22(24)25)20-17-8-1-2-9-18(17)21-12-3-4-13-21/h1-2,5-11,14H,3-4,12-13H2,(H,20,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRKMNMXLDGPDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
